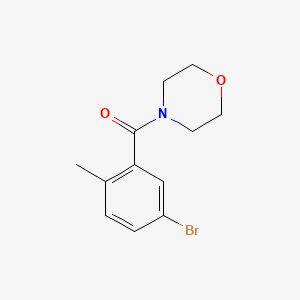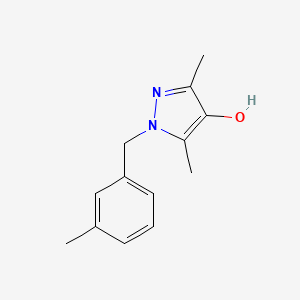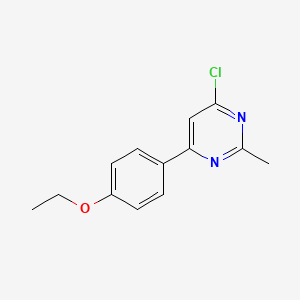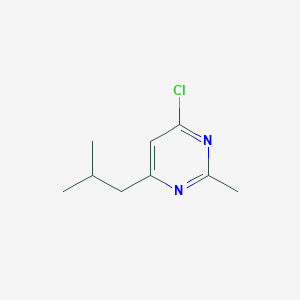
(5-Bromo-2-methylphenyl)-morpholin-4-yl-methanone
Vue d'ensemble
Description
(5-Bromo-2-methylphenyl)-morpholin-4-yl-methanone, commonly known as BMPM, is a compound of great interest to the scientific community due to its potential applications in both synthetic and biological research. BMPM is a small molecule with a molecular weight of 250.3 g/mol and a melting point of 126-128°C. BMPM is a colorless, volatile liquid with a faint odor and is soluble in water, alcohol, and most organic solvents. BMPM has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
Compounds structurally related to "(5-Bromo-2-methylphenyl)-morpholin-4-yl-methanone" have been synthesized to evaluate their antioxidant properties. For instance, derivatives of dihydroxyphenyl methanone with bromine substituents have shown effective antioxidant power, with specific compounds being potent antioxidants and radical scavengers due to their phenolic hydroxyl groups and bromine atoms (Çetinkaya et al., 2012). Such compounds can be promising for research owing to their potential antioxidant properties.
Imaging Agent for Parkinson's Disease
Another application involves the synthesis of derivatives for imaging in medical diagnostics. A related compound, "(morpholino)methanone", has been synthesized as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017). This demonstrates the role of morpholinyl methanones in developing diagnostic tools for neurodegenerative diseases.
Antitumor Activity
The conjugation of morpholine with benzophenone analogues has been explored for antineoplastic properties, where certain derivatives exhibit significant anti-proliferative activity against various cancer cell lines (Al‐Ghorbani et al., 2017). This highlights the potential of such compounds in cancer research, particularly in the development of novel anticancer agents.
Marine Red Algae Derivatives and Antioxidant Activity
Compounds isolated from marine red algae, structurally related to bromophenols, have exhibited potent antioxidant activities, stronger than standard antioxidants like BHT and ascorbic acid (Li et al., 2011). This suggests the potential of marine-derived bromophenols in food preservation and pharmaceuticals as natural antioxidants.
Propriétés
IUPAC Name |
(5-bromo-2-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWKGLJGJDSJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methylphenyl)-morpholin-4-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466689.png)
![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)



![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)
![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)



![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)
![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)
